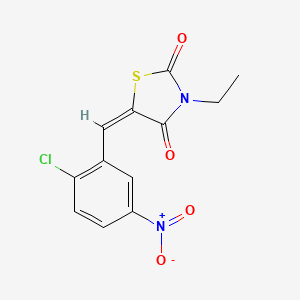
5-(2-chloro-5-nitrobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(2-chloro-5-nitrobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. CNB-001 has shown promising results in various preclinical studies, suggesting its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Applications De Recherche Scientifique
Anticancer Activity
The compound has been explored for its potential anticancer properties. For instance, derivatives of thiazolidine-diones have been synthesized and evaluated for their anticancer activity against different cancer cell lines. These compounds, including the nitro group-containing variants, have shown promising results in inhibiting enzymes like topoisomerase-I, which are crucial for cancer cell proliferation (Kumar & Sharma, 2022). Such studies underscore the potential of thiazolidine-dione derivatives in cancer treatment strategies, highlighting their role in designing novel anticancer agents.
Antimicrobial and Antifungal Activities
Research has also focused on the antimicrobial and antifungal effects of thiazolidine-dione derivatives. Compounds synthesized from 5-arylidenethiazolidine-2,4-dione have shown significant inhibitory activities against various pathogenic strains of bacteria and fungi, including Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, and Candida albicans. Some derivatives exhibited better or comparable inhibitory activities against these pathogens compared to reference drugs, suggesting their potential as effective antimicrobial and antifungal agents (Stana et al., 2014).
Antitubercular Activity
The structure-activity relationship and mechanism of action of antitubercular compounds, including 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione analogues, have been investigated. These compounds have shown promising results in vitro against Mycobacterium tuberculosis, with specific derivatives demonstrating significant activity and non-toxicity up to certain concentrations. This research contributes to understanding the potential therapeutic applications of these compounds in treating tuberculosis (Samala et al., 2014).
Corrosion Inhibition
In the context of materials science, thiazolidinediones, including derivatives of the discussed compound, have been evaluated for their corrosion inhibition properties. These studies have shown that such compounds can offer exceptional protection against corrosion in metals like carbon steel in acidic environments. The effectiveness of these inhibitors is attributed to their ability to form a protective layer on the metal surface, thus preventing corrosive reactions. This application is crucial for extending the lifespan of metal components in various industries (Chaouiki et al., 2022).
Propriétés
IUPAC Name |
(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c1-2-14-11(16)10(20-12(14)17)6-7-5-8(15(18)19)3-4-9(7)13/h3-6H,2H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEYOLQEYJLOIN-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4623691.png)
![1-[(4-isopropylphenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4623696.png)
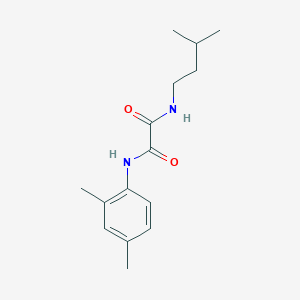
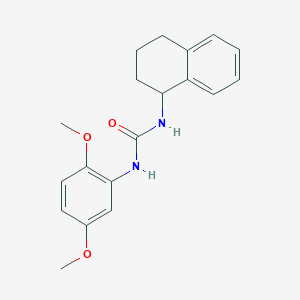
![4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid](/img/structure/B4623711.png)
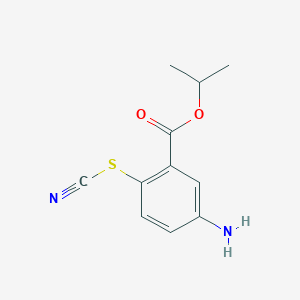
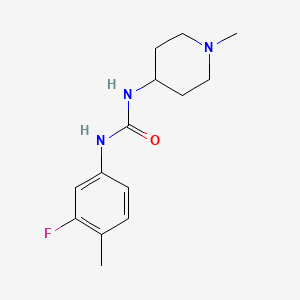
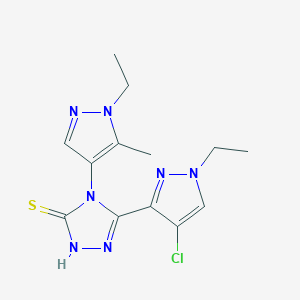
![1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4623745.png)
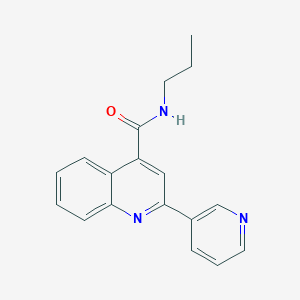
![N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4623756.png)
![ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4623758.png)
![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623781.png)